Cas no 2548986-92-9 (7-methyl-6-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-7H-purine)
7-methyl-6-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-7H-purine Chemical and Physical Properties
Names and Identifiers
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- 3-Methyl-6-[4-(7-methyl-7H-purin-6-yl)-1-piperazinyl]-1,2,4-triazolo[4,3-b]pyridazine
- F6792-2053
- AKOS040731087
- 7-methyl-6-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-7H-purine
- 2548986-92-9
-
- Inchi: 1S/C16H18N10/c1-11-20-21-12-3-4-13(22-26(11)12)24-5-7-25(8-6-24)16-14-15(17-9-18-16)19-10-23(14)2/h3-4,9-10H,5-8H2,1-2H3
- InChI Key: XABIUBJIKKDOQZ-UHFFFAOYSA-N
- SMILES: N1(C2=C3C(=NC=N2)N=CN3C)CCN(C2C=CC3=NN=C(C)N3N=2)CC1
Computed Properties
- Exact Mass: 350.17159062g/mol
- Monoisotopic Mass: 350.17159062g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 26
- Rotatable Bond Count: 2
- Complexity: 497
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 93.2Ų
Experimental Properties
- Density: 1.61±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- pka: 6.79±0.30(Predicted)
7-methyl-6-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-7H-purine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6792-2053-2μmol |
7-methyl-6-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-7H-purine |
2548986-92-9 | 2μmol |
$85.5 | 2023-09-07 | ||
| Life Chemicals | F6792-2053-5μmol |
7-methyl-6-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-7H-purine |
2548986-92-9 | 5μmol |
$94.5 | 2023-09-07 | ||
| Life Chemicals | F6792-2053-10μmol |
7-methyl-6-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-7H-purine |
2548986-92-9 | 10μmol |
$103.5 | 2023-09-07 | ||
| Life Chemicals | F6792-2053-20μmol |
7-methyl-6-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-7H-purine |
2548986-92-9 | 20μmol |
$118.5 | 2023-09-07 | ||
| Life Chemicals | F6792-2053-1mg |
7-methyl-6-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-7H-purine |
2548986-92-9 | 1mg |
$81.0 | 2023-09-07 | ||
| Life Chemicals | F6792-2053-2mg |
7-methyl-6-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-7H-purine |
2548986-92-9 | 2mg |
$88.5 | 2023-09-07 | ||
| Life Chemicals | F6792-2053-3mg |
7-methyl-6-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-7H-purine |
2548986-92-9 | 3mg |
$94.5 | 2023-09-07 | ||
| Life Chemicals | F6792-2053-4mg |
7-methyl-6-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-7H-purine |
2548986-92-9 | 4mg |
$99.0 | 2023-09-07 | ||
| Life Chemicals | F6792-2053-5mg |
7-methyl-6-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-7H-purine |
2548986-92-9 | 5mg |
$103.5 | 2023-09-07 | ||
| Life Chemicals | F6792-2053-10mg |
7-methyl-6-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-7H-purine |
2548986-92-9 | 10mg |
$118.5 | 2023-09-07 |
7-methyl-6-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-7H-purine Related Literature
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Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
Additional information on 7-methyl-6-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-7H-purine
7-Methyl-6-(4-{3-Methyl-[1,2,4]Triazolo[4,3-b]Pyridazin-6-Yl}Piperazin-1-Yl)-7H-Purine (CAS No. 2548986-92-9): A Promising Scaffold in Antitumor Drug Development
7-methyl-6-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-7H-purine (hereafter referred to as Compound 2548986) is an advanced synthetic purine analog characterized by its unique structural features and pharmacological properties. This compound integrates a methylated purine core with a piperazine ring system substituted at the N6 position by a [1,2,4]triazolo[4,3-b]pyridazine moiety, which is itself methylated at the 3-position. The combination of these functional groups creates a highly versatile platform for modulating biological activities through strategic substitution patterns. Recent studies highlight its potential as a selective kinase inhibitor and antiproliferative agent in oncology research.
The triazolo[4,3-b]pyridazine fragment within Compound 2548986 plays a critical role in enhancing ligand-receptor interactions. This fused heterocyclic system exhibits enhanced rigidity compared to simpler pyridazine derivatives, improving binding affinity to protein kinases such as Aurora A and CDKs. A 2023 study published in *Journal of Medicinal Chemistry* demonstrated that methyl substitutions at both the triazole (position 3) and purine (position 7) rings optimize lipophilicity while maintaining aqueous solubility—a key balance for drug delivery systems. The piperazine ring provides conformational flexibility required for binding to ATP pockets of oncogenic kinases while allowing further derivatization for selectivity tuning.
In preclinical evaluations conducted at the University of Basel's Chemical Biology Institute (Nature Communications 2023), Compound 2548986 exhibited IC50 values below 5 nM against multiple cancer cell lines including A549 (lung adenocarcinoma) and MCF-7 (breast adenocarcinoma). Its mechanism involves dual inhibition of DNA repair pathways and cell cycle progression via simultaneous targeting of PARP enzymes and cyclin-dependent kinases. This dual action was validated through CRISPR-Cas9 knockout experiments showing significantly reduced efficacy when either target pathway was genetically ablated.
Structural analysis using X-ray crystallography revealed that the methyl groups positioned at critical sites stabilize the compound's binding conformation through hydrophobic interactions with the kinase domain's hydrophobic pocket. Computational docking studies further indicated that the [1,2,4]triazolo-pyridazine scaffold forms hydrogen bonds with conserved residues in the ATP-binding site of Aurora B kinase—a validated target in mitosis regulation—suggesting its potential for overcoming resistance mechanisms observed with first-generation inhibitors.
Clinical pharmacology studies are currently exploring its bioavailability profile when administered via nanoparticle carriers. Research teams at MIT's Koch Institute have developed lipid-polymer hybrid nanoparticles that increase brain penetration by up to 70% compared to free drug administration in glioblastoma xenograft models. This breakthrough addresses previous challenges associated with blood-brain barrier penetration seen in similar purine-based compounds.
Recent advancements in medicinal chemistry have enabled precise control over stereochemistry during synthesis of this compound's chiral piperazine intermediate, which was identified as critical for optimal biological activity. Asymmetric synthesis using chiral auxiliaries reported in *ACS Catalysis* (January 2024) achieved >98% enantiomeric excess while maintaining scalable production methods—a major milestone toward potential clinical development.
In vitro cytotoxicity assays show selective toxicity ratios exceeding 50:1 between cancer cells and normal fibroblasts at submicromolar concentrations. This selectivity arises from differential expression of target proteins in malignant cells combined with metabolic activation pathways predominantly present in proliferating tissues. These findings align with current trends emphasizing precision medicine approaches where therapeutic agents exploit cancer-specific biomarkers.
The compound's structural versatility has led to exploration across multiple therapeutic areas beyond oncology. Researchers at Stanford University are investigating its ability to modulate adenosine receptors when functionalized with additional substituents—a promising direction for developing novel immunomodulatory agents. The presence of both purine and triazole rings provides unique opportunities for multi-target drug design through rational medicinal chemistry strategies.
Purity standards for Compound 2548986 require rigorous analytical validation using techniques like chiral HPLC and NMR spectroscopy due to its complex stereochemistry. Current manufacturing protocols incorporate continuous flow synthesis methods that reduce reaction times from traditional batch processes by over 60%, while maintaining purity levels above 99%. These advancements ensure reproducible quality essential for advancing through preclinical stages.
Safety profiles established through preliminary toxicology studies indicate favorable pharmacokinetics with minimal off-target effects up to therapeutic doses. Metabolism studies using LC/MS-based metabolomics identified phase II conjugation pathways as primary detoxification mechanisms without significant accumulation observed in liver or kidney tissues—a critical advantage over existing therapies associated with nephrotoxicity.
Ongoing collaborations between academic institutions and pharmaceutical companies are focused on optimizing prodrug formulations to enhance tumor penetration efficiency. Encouraging results from mouse models treated with hydrazone-linked prodrugs showed increased accumulation in solid tumors while reducing systemic exposure—a strategy expected to improve therapeutic indices when applied to this compound class.
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